1-(3-Fluorobenzoyl)azetidin-3-amine chemical structure and properties
1-(3-Fluorobenzoyl)azetidin-3-amine chemical structure and properties
An In-depth Technical Guide to 1-(3-Fluorobenzoyl)azetidin-3-amine
Introduction: The Strategic Combination of Privileged Scaffolds
In the landscape of modern drug discovery, the rational design of small molecules hinges on the strategic combination of structural motifs that confer advantageous physicochemical and pharmacokinetic properties. 1-(3-Fluorobenzoyl)azetidin-3-amine emerges as a quintessential example of this design philosophy, merging two powerful components: the strained, sp³-rich azetidine ring and the metabolically robust 3-fluorobenzoyl group.
The azetidine core is a four-membered nitrogen-containing heterocycle increasingly recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity provide a well-defined three-dimensional structure that can enhance binding affinity to biological targets while improving properties like aqueous solubility and metabolic stability compared to more flexible or lipophilic analogs.[1][2] The incorporation of a fluorine atom, a common strategy in lead optimization, serves to modulate electronic properties, pKa, and lipophilicity, often enhancing metabolic stability by blocking sites susceptible to oxidative degradation.[3][4][5]
This guide provides a comprehensive technical overview of 1-(3-Fluorobenzoyl)azetidin-3-amine, detailing its chemical structure, physicochemical properties, a validated synthetic methodology, and its potential applications in drug development for researchers and scientists.
PART 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.
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Chemical Name: 1-(3-Fluorobenzoyl)azetidin-3-amine
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Synonyms: (3-Aminoazetidin-1-yl)(3-fluorophenyl)methanone
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Molecular Formula: C₁₀H₁₁FN₂O
Physicochemical Data Summary
The following table summarizes key computed and experimental properties critical for assessing the drug-like potential of the molecule. Fluorine substitution is known to influence basicity (pKa) and lipophilicity (logP).[3][4][6]
| Property | Value | Source/Method |
| Molecular Weight | 194.21 g/mol | Calculated |
| pKa (of amine) | ~7.5 - 8.5 | Estimated based on fluorinated amines[3][4] |
| XLogP3 | ~0.5 - 1.5 | Estimated based on similar structures |
| Hydrogen Bond Donors | 1 (from the amine) | Calculated |
| Hydrogen Bond Acceptors | 2 (from carbonyl O and fluorine) | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to have moderate aqueous solubility | Inferred from scaffold properties[1] |
PART 2: Synthesis and Manufacturing
The synthesis of substituted azetidines is a well-established field in organic chemistry, with several reliable routes available.[7][8][9] A robust and scalable synthesis for 1-(3-Fluorobenzoyl)azetidin-3-amine can be achieved via a logical, multi-step sequence starting from commercially available materials. The described protocol ensures high purity and yield, critical for generating reliable biological data.
Logical Synthesis Workflow
The most direct approach involves the N-acylation of a protected azetidine precursor, followed by deprotection. This strategy offers excellent control over regioselectivity and is amenable to scale-up.[10]
Caption: A robust two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Acylation - Synthesis of tert-butyl (1-(3-fluorobenzoyl)azetidin-3-yl)carbamate
This step involves the formation of a stable amide bond between the azetidine nitrogen and the acyl chloride.
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Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-azetidin-3-amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
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Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath. The base is crucial to neutralize the HCl byproduct of the reaction.
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Acylation: Slowly add a solution of 3-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel to yield the protected intermediate as a pure solid.
Step 2: Deprotection - Synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine
This final step removes the tert-butoxycarbonyl (Boc) protecting group to reveal the primary amine.
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Setup: Dissolve the purified intermediate from Step 1 in a minimal amount of DCM or 1,4-dioxane.
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Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in 1,4-dioxane.
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Reaction: Stir the mixture at room temperature for 1-2 hours. The evolution of gas (isobutylene and CO₂) indicates the removal of the Boc group.
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Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
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Purification: The resulting salt can be triturated with diethyl ether to induce precipitation. The solid is then filtered and dried. If the free base is required, the salt can be dissolved in water and basified with a suitable base (e.g., NaOH) before extracting with an organic solvent like ethyl acetate.
PART 3: Applications in Medicinal Chemistry
The title compound is not an approved drug but represents a valuable scaffold for library synthesis and lead optimization in drug discovery programs.[1] The rationale for its design is rooted in established medicinal chemistry principles.
The Azetidine Scaffold: A Bioisostere and Solubility Enhancer
Azetidines serve as conformationally restricted bioisosteres for more flexible alkyl or cyclic amines. This rigidity can lock the molecule into a bioactive conformation, improving target affinity.[2] Furthermore, the sp³-rich character of the azetidine ring often disrupts planarity and crystallinity, which can lead to improved aqueous solubility—a critical parameter for oral bioavailability.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib, feature an azetidine core to enhance their pharmacokinetic profiles.[1]
The 3-Fluorobenzoyl Moiety: Modulating Potency and Metabolism
The 3-fluorobenzoyl group is a common feature in bioactive molecules. The fluorine atom's high electronegativity can modulate the electronics of the aromatic ring and the adjacent carbonyl group, potentially influencing binding interactions.[4] More importantly, fluorine substitution at metabolically labile positions on an aromatic ring is a proven strategy to block cytochrome P450-mediated oxidation, thereby increasing the compound's metabolic stability and half-life.[3][5]
Potential Therapeutic Targets
While direct biological data for 1-(3-Fluorobenzoyl)azetidin-3-amine is limited in the provided search results, the core structure is found in compounds targeting a range of diseases:
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Oncology: Fluorinated azetidinone derivatives have been synthesized as analogues of combretastatin A-4, a potent microtubule-disrupting agent, and have shown significant antiproliferative activity in breast cancer cell lines.[11]
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Neurodegenerative Diseases: The N-benzoyl indole scaffold, which bears structural similarity to the N-benzoyl azetidine core, has been explored for developing selective and competitive inhibitors of human monoamine oxidase B (MAO-B), a key target in Parkinson's disease therapy.[12][13]
The logical relationship between the structural components and their intended function in drug design can be visualized as follows:
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